Tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate is a complex organic compound that features a quinoline moiety, a piperidine ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.
Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This can be achieved by reacting the piperidine-quinoline intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the quinoline ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include quinoline derivatives with additional oxygen functionalities.
Reduction: The primary product would be the corresponding alcohol.
Substitution: Substituted piperidine derivatives are the major products.
Scientific Research Applications
Tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of quinoline derivatives with biological targets.
Industrial Applications: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate exerts its effects involves interactions with various molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective group properties.
Quinoline derivatives: Compounds like chloroquine and quinine, which have similar structural features and biological activities.
Piperidine derivatives: Compounds such as piperidine itself and its N-substituted derivatives.
Uniqueness
Tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both quinoline and piperidine moieties allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C21H27N3O5 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(8-methoxy-4-oxo-1H-quinoline-3-carbonyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C21H27N3O5/c1-21(2,3)29-20(27)23-13-8-10-24(11-9-13)19(26)15-12-22-17-14(18(15)25)6-5-7-16(17)28-4/h5-7,12-13H,8-11H2,1-4H3,(H,22,25)(H,23,27) |
InChI Key |
YMNDWHHRZSWRHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.